N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide (Fig. 1) is a synthetic amide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to the amide nitrogen. The propanamide chain terminates in a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-6-2-13(3-7-15)5-9-18(20)19-11-14-4-8-16-17(10-14)23-12-22-16/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAOJUNMJOKFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325675 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312288-63-4 | |
| Record name | N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-(4-methoxyphenyl)propanamide under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzodioxole or methoxyphenyl rings, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Substituted Benzodioxole Derivatives
- N-(1,3-Benzodioxol-5-yl)-3-(4-Methoxyphenyl)propanamide (560072-77-7, ): This analog lacks the methyl bridge between the benzodioxole and the amide nitrogen. Such structural differences may impact pharmacokinetics, as methyl groups often enhance membrane permeability .
- 3-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide (): Incorporates a thiazolidinone ring with a benzodioxole-methylidene substituent.
Oxadiazole-Containing Propanamides
- N-(4-Methoxyphenyl)-3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (): Replaces the benzodioxole group with a 1,2,4-oxadiazole ring. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which could enhance target engagement compared to the benzodioxole in the parent compound .
- CB2-Selective Oxadiazolyl-Propanamides (): Compounds like 6a–6e feature oxadiazole cores linked to carbazole or nitrophenyl groups. These structures demonstrate cannabinoid receptor type 2 (CB2) selectivity, highlighting how heterocyclic modifications can steer receptor specificity. The target compound’s benzodioxole may lack this selectivity but could share similar synthetic routes .
Anti-Inflammatory Amides from Natural Sources
- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-Methoxyphenyl)prop-2-enamide (Compound 10, ) :
Isolated from Lycium yunnanense, this propenamide derivative exhibits anti-inflammatory activity (IC₅₀ < 17.21 µM). The α,β-unsaturated carbonyl group may enhance electrophilic reactivity, contrasting with the saturated propanamide chain of the target compound. Structural differences here suggest divergent mechanisms of action .
Sulfonamide and Indomethacin Analogs
- 3-(Indol-2-yl)-N-(Sulfonyl)propanamides () :
These COX-2 inhibitors, such as 50 and 57 , replace the benzodioxole with sulfonamide or trifluoromethoxy groups. The sulfonamide moiety’s strong electron-withdrawing nature contrasts with the electron-rich benzodioxole, underscoring how substituents modulate enzyme inhibition profiles .
Data Table: Key Structural and Functional Differences
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